

MB-07803: A Deep Dive into its Therapeutic Target and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | MB-07803 |           |
| Cat. No.:            | B1676234 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

**MB-07803** is an investigational small molecule drug developed by Metabasis Therapeutics as a second-generation gluconeogenesis inhibitor for the treatment of type 2 diabetes.[1][2] Its primary therapeutic target is fructose-1,6-bisphosphatase (FBPase), a critical regulatory enzyme in the metabolic pathway responsible for hepatic glucose production.[1][3][4][5] By selectively inhibiting FBPase, **MB-07803** aims to reduce excessive glucose output from the liver, thereby lowering blood glucose levels in individuals with type 2 diabetes.[1][6][7]

**MB-07803** is a prodrug that is converted in vivo to its active form, MB-07729.[2] This active metabolite is a potent, noncompetitive inhibitor of FBPase.[2] The development of **MB-07803** as a second-generation inhibitor was aimed at improving upon the pharmacokinetic properties of its predecessor, MB-06322 (also known as CS-917).[2]

## **Quantitative Data Summary**

The following tables summarize the key quantitative data related to the inhibitory activity of the active form of **MB-07803** (MB-07729) and the clinical trial results for **MB-07803**.

Table 1: In Vitro Inhibitory Activity of MB-07729 against FBPase



| Species | IC50 (nM) |
|---------|-----------|
| Human   | 31        |
| Monkey  | 121       |
| Rat     | 189       |

Data sourced from MedchemExpress, citing a publication by Paul D. van Poelje, et al.[2]

Table 2: Phase 2a Clinical Trial Results for MB-07803 in Patients with Type 2 Diabetes

| Dosage            | Change in Fasting Plasma<br>Glucose (FPG) from<br>Baseline | Statistical Significance (p-<br>value) |
|-------------------|------------------------------------------------------------|----------------------------------------|
| 200 mg once daily | Statistically and clinically significant reduction         | p=0.0177                               |

This 28-day, randomized, double-blind, placebo-controlled trial involved 105 patients.[4]

Table 3: 14-Day Clinical Trial Results for **MB-07803** in Patients with Poorly Controlled Type 2 Diabetes

| Dosage                                | Outcome                                                                                                              |
|---------------------------------------|----------------------------------------------------------------------------------------------------------------------|
| 50 mg, 200 mg, and 400 mg twice-daily | Dose-related, clinically meaningful and statistically significant reductions in 24-hour weighted mean glucose levels |
| 200 mg and 400 mg twice-daily         | Clinically and statistically significant reductions in fasting plasma glucose (FPG)                                  |

This trial demonstrated the efficacy of twice-daily dosing.[6][7]

## **Signaling Pathway and Mechanism of Action**







**MB-07803** exerts its therapeutic effect by inhibiting the gluconeogenesis pathway in the liver. FBPase is a key rate-limiting enzyme in this pathway, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate. By inhibiting FBPase, **MB-07803** effectively blocks a crucial step in the production of glucose from non-carbohydrate precursors.





Click to download full resolution via product page

Caption: Gluconeogenesis pathway inhibition by MB-07803.



## **Experimental Protocols**

The identification and characterization of **MB-07803** as a potent and selective FBPase inhibitor involved a series of preclinical and clinical studies. Below are the detailed methodologies for key experiments.

### **FBPase Inhibition Assay (In Vitro)**

The inhibitory activity of the active form of **MB-07803** (MB-07729) against FBPase was determined using a coupled-enzyme assay. This method measures the product of the FBPase reaction, fructose-6-phosphate, by converting it through a series of enzymatic reactions that ultimately result in a detectable change in absorbance.

#### Protocol:

- Enzyme Source: Recombinant human, monkey, or rat FBPase is purified.
- Assay Buffer: A suitable buffer (e.g., HEPES or Tris-HCl) at physiological pH is prepared, containing MgCl<sub>2</sub>, a necessary cofactor for FBPase activity.
- Coupling Enzymes: Phosphoglucose isomerase and glucose-6-phosphate dehydrogenase are added to the assay mixture.
- Substrate and Cofactor: The reaction is initiated by the addition of the FBPase substrate, fructose-1,6-bisphosphate, and NADP<sup>+</sup>.
- Inhibitor Addition: Varying concentrations of MB-07729 are pre-incubated with FBPase before the addition of the substrate.
- Detection: The activity of FBPase is measured by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADPH as a result of the coupled enzyme reactions.
- Data Analysis: IC50 values are calculated by plotting the percent inhibition of FBPase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal doseresponse curve.



### In Vivo Glucose-Lowering Studies in Animal Models

The efficacy of **MB-07803** in lowering blood glucose levels was evaluated in rodent and non-human primate models of type 2 diabetes.

Zucker Diabetic Fatty (ZDF) Rat Model:

- Animal Model: Male ZDF rats, a well-established model of obesity and type 2 diabetes, are used.
- Acclimation: Animals are acclimated to the housing conditions and diet for a specified period.
- Dosing: MB-07803 is administered orally via gavage at various doses. A control group receives the vehicle.
- Blood Sampling: Blood samples are collected from the tail vein at predetermined time points before and after drug administration.
- Glucose Measurement: Plasma glucose concentrations are determined using a glucose analyzer.
- Data Analysis: The percentage change in blood glucose from baseline is calculated for each treatment group and compared to the vehicle control.

Cynomolgus Monkey Model:

- Animal Model: Cynomolgus monkeys, which can naturally develop metabolic characteristics similar to human type 2 diabetes, are used.
- Baseline Measurements: Baseline fasting blood glucose levels are established for each animal.
- Drug Administration: MB-07803 is administered orally.
- Monitoring: Blood glucose levels are monitored at regular intervals post-dosing.
- Data Analysis: The effect of MB-07803 on blood glucose is assessed by comparing postdose levels to baseline and to a control group.





## **Experimental and Clinical Trial Workflow**

The development of **MB-07803** followed a structured workflow from preclinical discovery to clinical evaluation.





Click to download full resolution via product page

Caption: Development workflow of MB-07803.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. books.rsc.org [books.rsc.org]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. meddatax.com [meddatax.com]
- 6. researchgate.net [researchgate.net]
- 7. Diabetes in Zucker diabetic fatty rat PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MB-07803: A Deep Dive into its Therapeutic Target and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676234#what-is-the-therapeutic-target-of-mb-07803]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com